molecular formula C8H8BrNO2 B13677191 2-Amino-6-bromo-4-methylbenzoic acid

2-Amino-6-bromo-4-methylbenzoic acid

Cat. No.: B13677191
M. Wt: 230.06 g/mol
InChI Key: MAJRCBYTEIXPEF-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-methylbenzoic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-methylbenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 2-Amino-6-bromo-4-carboxybenzoic acid.

    Reduction: Formation of 2-Amino-6-bromo-4-methylbenzylamine.

Scientific Research Applications

2-Amino-6-bromo-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    2-Amino-6-methylbenzoic acid: Lacks the bromine atom, affecting its substitution patterns and interactions.

    2-Amino-6-bromo-3-methylbenzoic acid: Similar structure but with the methyl group at a different position, leading to distinct properties.

Uniqueness

2-Amino-6-bromo-4-methylbenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-6-bromo-4-methylbenzoic acid

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

MAJRCBYTEIXPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)N

Origin of Product

United States

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